Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane
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Overview
Description
Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane: is a chemical compound with the molecular formula C15H16ClO4P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is particularly noted for its role in the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane typically involves the reaction of phosphorus oxychloride with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or molecular iodine (I2) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates.
Scientific Research Applications
Chemistry: Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds. It is also employed in the synthesis of water-soluble prodrugs .
Biology and Medicine: In biological and medical research, this compound is used to synthesize prodrugs that enhance the solubility and bioavailability of therapeutic agents. It is also involved in the development of novel drug delivery systems .
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and pharmaceuticals. Its role in the synthesis of specialty chemicals makes it valuable in manufacturing processes .
Mechanism of Action
The mechanism of action of Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to form phosphorylated products. The molecular targets include hydroxyl groups in alcohols and phenols, as well as amine groups in amines. The pathways involved in these reactions are typically nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- Dibenzyl phosphite
- Dibenzyl phosphate
- Dibenzyl phosphoramidate
Comparison: Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane is unique due to its chloromethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity distinguishes it from other similar compounds like Dibenzyl phosphite and Dibenzyl phosphate, which lack the chloromethyl group and thus have different reactivity profiles .
Properties
CAS No. |
23138-75-2 |
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Molecular Formula |
C15H16ClOP |
Molecular Weight |
278.71 g/mol |
IUPAC Name |
[benzyl(chloromethyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H16ClOP/c16-13-18(17,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
LSZAMQXIRYUQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
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